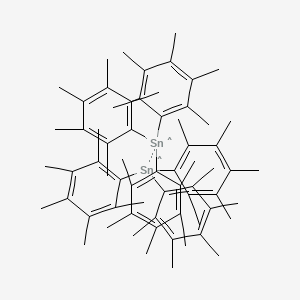
1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane is a unique organotin compound characterized by its complex structure, which includes six pentamethylphenyl groups attached to a distannane core
Métodos De Preparación
The synthesis of 1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane typically involves the reaction of hexakis(2,3,4,5,6-pentamethylphenyl)tin with a suitable tin precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of tin oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of lower oxidation state tin compounds.
Substitution: The pentamethylphenyl groups can be substituted with other functional groups using appropriate reagents, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include organic solvents like toluene or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: Research is ongoing to explore its potential as an antimicrobial agent due to its organotin structure.
Medicine: Studies are being conducted to investigate its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane exerts its effects involves interactions with various molecular targets. The tin atoms in the compound can coordinate with different ligands, leading to the formation of stable complexes. These interactions can influence various biochemical pathways, making the compound useful in catalysis and other applications.
Comparación Con Compuestos Similares
1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane can be compared with other similar organotin compounds, such as:
Hexakis(phenyl)distannane: This compound has phenyl groups instead of pentamethylphenyl groups, leading to different chemical properties and reactivity.
Hexakis(methyl)distannane: The presence of methyl groups results in a simpler structure with different applications and reactivity.
Hexakis(tert-butyl)distannane: The bulky tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and applications.
Propiedades
Número CAS |
83183-39-5 |
|---|---|
Fórmula molecular |
C66H90Sn2 |
Peso molecular |
1120.8 g/mol |
InChI |
InChI=1S/6C11H15.2Sn/c6*1-7-6-8(2)10(4)11(5)9(7)3;;/h6*1-5H3;; |
Clave InChI |
FTARJJYFRNKNEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C)C)[Sn](C2=C(C(=C(C(=C2C)C)C)C)C)C3=C(C(=C(C(=C3C)C)C)C)C)C)C.CC1=C(C(=C(C(=C1C)C)[Sn](C2=C(C(=C(C(=C2C)C)C)C)C)C3=C(C(=C(C(=C3C)C)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



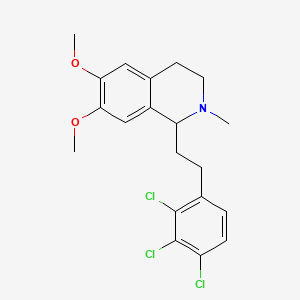
![6-Hydroxyhexahydrocyclopenta[b]furan-2-one](/img/structure/B15213779.png)
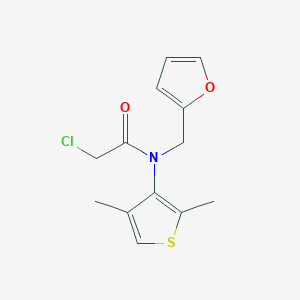

![6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B15213812.png)
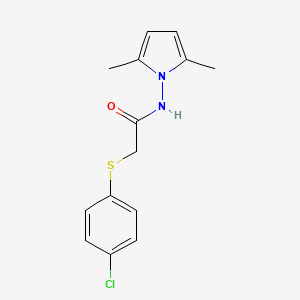

![3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B15213820.png)
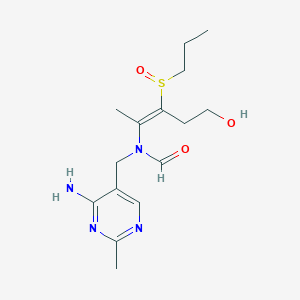
![1-(3-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B15213842.png)

![N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B15213856.png)
![2-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B15213863.png)
